molecular formula C23H30ClNO B115972 2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine CAS No. 147241-86-9

2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine

Cat. No. B115972
M. Wt: 369.9 g/mol
InChI Key: RPQWFLNTFNXWBX-UHFFFAOYSA-N
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Description

2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). This compound has been extensively studied for its potential use in treating depression and anxiety disorders.

Mechanism Of Action

The mechanism of action of 2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine involves the inhibition of serotonin reuptake. This compound selectively inhibits the reuptake of serotonin in the brain, which leads to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin concentration is believed to be responsible for the antidepressant and anxiolytic effects of this compound.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine include an increase in the concentration of serotonin in the synaptic cleft, which leads to an improvement in mood and a reduction in anxiety. This compound has also been shown to have a low affinity for other neurotransmitter receptors, which reduces the risk of side effects.

Advantages And Limitations For Lab Experiments

The advantages of using 2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine in lab experiments include its selective inhibition of serotonin reuptake, which allows for the specific targeting of the serotonin system. This compound also has a low affinity for other neurotransmitter receptors, which reduces the risk of side effects. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling.

Future Directions

For research on 2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine include the development of new analogs with improved efficacy and safety profiles. Further studies are also needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for treatment response. Additionally, studies are needed to evaluate the long-term effects of this compound on brain function and behavior.

Scientific Research Applications

2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine has been extensively studied for its potential use in treating depression and anxiety disorders. Several clinical trials have been conducted to evaluate the efficacy and safety of this compound. The results of these trials have shown that this compound is effective in reducing the symptoms of depression and anxiety.

properties

CAS RN

147241-86-9

Product Name

2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine

Molecular Formula

C23H30ClNO

Molecular Weight

369.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine

InChI

InChI=1S/C23H28ClNO/c1-16-21-14-19(26-13-12-25(4)5)10-11-20(21)22(15-23(16,2)3)17-6-8-18(24)9-7-17/h6-11,14,22H,1,12-13,15H2,2-5H3

InChI Key

RPQWFLNTFNXWBX-UHFFFAOYSA-N

SMILES

CC1(CC(C2=C(C1=C)C=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1(CC(C2=C(C1=C)C=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)Cl)C

synonyms

2-[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-tetralin-2-yl]oxy-N,N -dimethyl-ethanamine

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ethereal solution of methyllithium (50 ml, 1.9 M) was added over 45 min. to a stirred solution of 4-(4-chlorophenyl)-2,2-dimethyl-7-(2-dimethylaminoethoxy)-1-tetralone (18.5 g) in dry ether (150 ml) and the mixture heated under reflux for 30 min. After cooling, excess methyllithium was decomposed with water, the ether layer was separated, dried (MgSO4) and treated with a solution of hydrogen chloride in ether. The hydrochloride salt of 4-(4-chlorophenyl)-2,2-dimethyl-7-(2-dimethylaminoethoxy)-1-methylidene tetralin precipitated as a white solid (15.6 g, 77%). A portion was recrystallized from ethanol-ether, m.p. 233°-235°.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
4-(4-chlorophenyl)-2,2-dimethyl-7-(2-dimethylaminoethoxy)-1-tetralone
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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